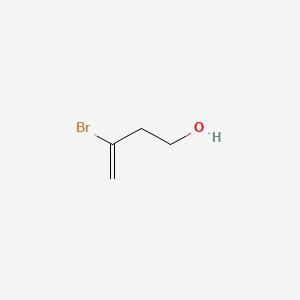

3-Bromo-3-buten-1-ol

Vue d'ensemble

Description

Le 3-Bromo-3-butène-1-ol est un alcool primaire de formule moléculaire C4H7BrO . Il appartient à la classe des bromures vinyliques, caractérisés par un atome de brome lié à un atome de carbone hybridé sp2 . Ce composé est remarquable pour sa réactivité et sa polyvalence dans diverses réactions chimiques, ce qui en fait un élément de construction précieux en synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 3-Bromo-3-butène-1-ol peut être synthétisé par plusieurs méthodes. Une approche courante implique la bromation du 3-butène-1-ol. La réaction utilise généralement le N-bromosuccinimide (NBS) comme agent bromant en présence d’un initiateur radicalaire comme le peroxyde de benzoyle . La réaction se déroule dans des conditions douces, généralement à température ambiante, pour donner du 3-Bromo-3-butène-1-ol.

Méthodes de production industrielle : La production industrielle du 3-Bromo-3-butène-1-ol implique souvent des processus de bromation similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, avec un contrôle minutieux de la température et du temps de réaction afin de minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : Le 3-Bromo-3-butène-1-ol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4), Trioxyde de chrome (CrO3)

Réduction : Hydrure de lithium et d’aluminium (LiAlH4)

Substitution : Ions hydroxyde (OH-), Amines (NH2-)

Principaux produits formés :

Oxydation : Aldéhydes, Acides carboxyliques

Réduction : 3-Butène-1-ol

Substitution : Divers dérivés substitués

4. Applications de la recherche scientifique

Le 3-Bromo-3-butène-1-ol a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-3-buten-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions, eliminations, and additions, making it a valuable intermediate for synthesizing complex molecules and polymers.

Biochemical Studies

The compound is employed in studies of enzyme mechanisms. It acts as a substrate in biochemical assays and has been shown to influence enzyme activity, particularly in metabolic pathways involving methane monooxygenase .

Pharmaceutical Development

Research into the pharmaceutical applications of this compound includes its potential as an intermediate in the synthesis of biologically active compounds. It has been investigated for its antimicrobial properties and its ability to inhibit certain enzymes involved in metabolic processes .

Antimicrobial Activity

A study conducted at a prominent university demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms, indicating considerable antimicrobial potential.

Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed that it can act as an inhibitor for certain dehydrogenases. This modulation of enzyme activity suggests its role in influencing biochemical processes within cells .

Table 1: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex molecules and polymers | Synthesis of pharmaceuticals |

| Biochemical Studies | Substrate in enzyme assays and metabolic pathway studies | Interaction with methane monooxygenase |

| Pharmaceutical Development | Intermediate for biologically active compounds | Antimicrobial agents |

Table 2: Antimicrobial Efficacy Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 50 µg/mL | Significant inhibitory effect |

| Staphylococcus aureus | 50 µg/mL | Significant inhibitory effect |

Mécanisme D'action

Le mécanisme d’action du 3-Bromo-3-butène-1-ol implique sa réactivité en tant qu’alcool primaire et bromure vinylique. La présence de l’atome de brome le rend sensible aux réactions de substitution nucléophile, tandis que le groupe hydroxyle permet des réactions d’oxydation et de réduction . Ces propriétés lui permettent d’interagir avec diverses cibles moléculaires et voies, facilitant son utilisation en chimie synthétique et ses applications biologiques potentielles .

Composés similaires :

3-Butène-1-ol : Il ne possède pas l’atome de brome, ce qui le rend moins réactif dans les réactions de substitution.

4-Bromo-1-butène : Il a une structure similaire, mais avec l’atome de brome à une position différente, ce qui affecte sa réactivité et ses applications.

3-Octyne-1-ol : Il contient une triple liaison, ce qui entraîne des propriétés chimiques et une réactivité différentes.

Unicité : La combinaison unique d’un atome de brome et d’un groupe hydroxyle dans une structure vinylique fait du 3-Bromo-3-butène-1-ol un composé hautement polyvalent dans diverses réactions chimiques. Cette double fonctionnalité lui permet de servir d’intermédiaire précieux en synthèse organique, le distinguant d’autres composés similaires .

Comparaison Avec Des Composés Similaires

3-Buten-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Bromo-1-butene: Has a similar structure but with the bromine atom at a different position, affecting its reactivity and applications.

3-Octyn-1-ol: Contains a triple bond, leading to different chemical properties and reactivity.

Uniqueness: 3-Bromo-3-buten-1-ol’s unique combination of a bromine atom and a hydroxyl group in a vinyl structure makes it highly versatile in various chemical reactions. This dual functionality allows it to serve as a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .

Activité Biologique

3-Bromo-3-buten-1-ol (C4H7BrO) is a small organic compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 3-bromobut-3-en-1-ol

- CAS Number : 76334-36-6

- Molecular Weight : 151.002 g/mol

- Chemical Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to affect the activity of enzymes involved in metabolic pathways. For instance, it can act as a substrate for certain cytochrome P450 enzymes, although it does not significantly inhibit them .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains.

- Antioxidant Properties : Shows potential in scavenging free radicals.

- Cytotoxicity : Demonstrated cytotoxic effects in certain cancer cell lines.

Table 1: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Antioxidant | Scavenges DPPH radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a natural preservative or therapeutic agent .

- Cytotoxic Effects : Research on the cytotoxicity of this compound demonstrated significant cell death in human breast cancer cell lines (MCF-7) at concentrations above 100 µM. The mechanism was linked to the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation .

Safety and Toxicology

While this compound shows promise in various applications, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and may cause skin irritation or serious eye damage . Proper handling procedures must be followed to mitigate risks associated with exposure.

Propriétés

IUPAC Name |

3-bromobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(5)2-3-6/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKMFQOHBDVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336472 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76334-36-6 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076334366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-3-BUTEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4HW642ALH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.